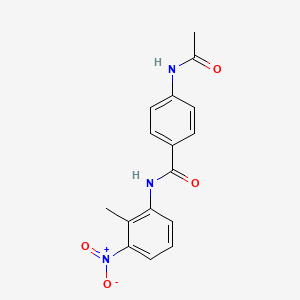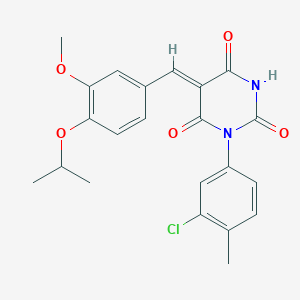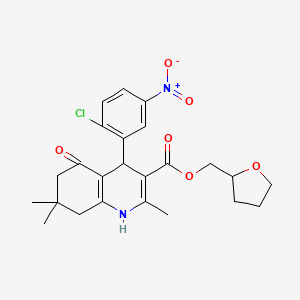![molecular formula C20H20O3 B4941249 1-[3-(4-methoxyphenoxy)propoxy]naphthalene](/img/structure/B4941249.png)
1-[3-(4-methoxyphenoxy)propoxy]naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(4-methoxyphenoxy)propoxy]naphthalene, commonly known as MPP, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. MPP is a member of the naphthalene family and is used in various fields of research, including biochemistry and pharmacology.
Wirkmechanismus
MPP is known to interact with biological membranes and has been shown to induce changes in membrane fluidity and lipid order. It has been suggested that MPP may interact with specific lipid domains in the membrane, leading to changes in membrane structure and function. Additionally, MPP has been shown to interact with proteins, such as ion channels and transporters, and may modulate their activity.
Biochemical and Physiological Effects
MPP has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. MPP has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases. Additionally, MPP has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
MPP has several advantages for use in lab experiments. It is a small molecule that is easy to synthesize and purify. Additionally, MPP has unique properties that make it useful for studying the structure and function of biological membranes. However, there are also limitations to using MPP in lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. Additionally, MPP has been shown to be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on MPP. One area of research is the development of new drug delivery systems using MPP. Another area of research is the use of MPP as a tool for studying the structure and function of biological membranes. Additionally, the potential use of MPP in the treatment of neurodegenerative diseases is an area of active research. Future research may also focus on developing new synthetic methods for MPP and exploring its potential use in other fields of research.
Conclusion
In conclusion, MPP is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It has been used in various fields of research, including biochemistry and pharmacology. MPP has several advantages for use in lab experiments, but there are also limitations to its use. Future research on MPP may focus on developing new drug delivery systems, exploring its potential use in the treatment of neurodegenerative diseases, and developing new synthetic methods for MPP.
Synthesemethoden
The synthesis of MPP involves a series of chemical reactions that convert starting materials into the final product. The most common method for synthesizing MPP is through the reaction of 1-naphthol and 3-(4-methoxyphenoxy)propyl bromide. The reaction is carried out using a strong base, such as potassium hydroxide, and a solvent, such as dimethyl sulfoxide. The resulting product is purified using column chromatography to obtain pure MPP.
Wissenschaftliche Forschungsanwendungen
MPP has been extensively studied in scientific research due to its unique properties. It has been used as a fluorescent probe to study the binding of proteins and DNA. MPP has also been used as a model compound for studying the interaction of drugs with lipid membranes. Additionally, MPP has been used in the development of new drug delivery systems and as a tool for studying the structure and function of biological membranes.
Eigenschaften
IUPAC Name |
1-[3-(4-methoxyphenoxy)propoxy]naphthalene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O3/c1-21-17-10-12-18(13-11-17)22-14-5-15-23-20-9-4-7-16-6-2-3-8-19(16)20/h2-4,6-13H,5,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEOIIIGYYGZQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCOC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-ethyl-5-{2-[3-(3-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4941173.png)

![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B4941183.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(2-isopropylphenyl)acetamide](/img/structure/B4941187.png)
![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)ethyl[2-(1H-pyrazol-1-yl)ethyl]amine](/img/structure/B4941205.png)


![N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-3,4-dimethoxybenzamide](/img/structure/B4941217.png)
![ethyl 3-benzyl-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxylate](/img/structure/B4941221.png)
![1-(4-fluorophenyl)-4-{1-[3-(1-methylcyclopropyl)propanoyl]-3-piperidinyl}piperazine](/img/structure/B4941229.png)
![1-[2-(4-iodophenoxy)ethoxy]-2-methoxybenzene](/img/structure/B4941236.png)
![N-{2-[(4-ethyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}propanamide](/img/structure/B4941243.png)

![4,4,4-trifluoro-N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylbutanamide](/img/structure/B4941267.png)